4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c1-5-9(10(13)15-14-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H3,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZEYUCWOOCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227614 | |
| Record name | 4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214416-40-7 | |
| Record name | 4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214416-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form 2,4-dichlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and improved efficiency compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorescent textiles and coatings.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Pyrazole-3-amine Derivatives
Halogen-Substituted Phenyl Derivatives
a. 4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-amine
- Structure : Differs by having a single chlorine at the phenyl para-position.
- Molecular Formula : C₁₀H₁₀ClN₃ (vs. C₁₀H₈Cl₂N₃ for the target compound).
- Properties : Reduced steric bulk and electron-withdrawing effects compared to 2,4-dichloro substitution. This may lower binding affinity to targets requiring stronger hydrophobic interactions .
b. 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine
Aryl-Substituted Derivatives with Heterocycles
a. 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine
- Structure : Incorporates a pyridinyl group and trichlorophenyl substitution.
- Crystallography : Dihedral angles between aromatic rings (74.03°) suggest a folded conformation, which may influence receptor binding .
b. 1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine
Thiophene- and Thiazole-Containing Derivatives
a. 3-Methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine
b. 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine
Structural and Physicochemical Data Table
Biological Activity
4-(2,4-Dichlorophenyl)-5-methyl-1H-pyrazol-3-amine, also known by its CAS number 232615-99-5, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a dichlorophenyl group and a methyl group, which may contribute to its pharmacological properties.
The chemical formula of this compound is , with a molecular weight of 242.11 g/mol. The compound appears as a powder and has various identifiers including PubChem CID: 62678853 and IUPAC name: 1-(2,4-dichlorophenyl)-5-methylpyrazol-3-amine .
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted the in vitro evaluation of various pyrazole compounds against multiple pathogens. The compound 7b, structurally related to this compound, demonstrated minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested pathogens . This suggests that similar compounds may possess comparable antimicrobial efficacy.
Anti-inflammatory Effects
Another important aspect of the biological activity of this compound is its potential anti-inflammatory effects. A related study focused on the synthesis of a derivative that showed protective anti-inflammatory mechanisms in models of neuroinflammation. The compound was effective in reducing nitric oxide production and pro-inflammatory cytokines in activated microglial cells . This indicates that pyrazole derivatives could be beneficial in treating neuroinflammatory conditions.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of pyrazole derivatives have also been explored. Certain analogs have shown promising results against cancer cell lines, with studies indicating that the presence of electronegative groups like chlorine enhances antiproliferative activity . The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can significantly affect the compound's anticancer properties.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comparative study assessing the antimicrobial properties of several pyrazole derivatives, it was found that compounds with similar structures to this compound exhibited synergistic effects when combined with standard antibiotics such as Ciprofloxacin and Ketoconazole. These combinations resulted in enhanced efficacy against resistant strains of bacteria .
Case Study 2: Neuroprotective Mechanisms
A study investigating the neuroprotective potential of pyrazole derivatives demonstrated that these compounds can mitigate the effects of neurotoxicity induced by MPTP in animal models. The treatment resulted in decreased activation of pro-inflammatory pathways and improved behavioral outcomes in mice subjected to neurotoxic insults .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization of thiourea analogues or condensation reactions involving aromatic aldehydes and ketones. For example, halogenated pyrazole derivatives can be generated through Vilsmeier–Haack formylation followed by oxidation and acylation steps . Optimization strategies include solvent-free conditions to enhance yield and purity, as demonstrated in one-pot syntheses of pyrazolo-pyrido-pyrimidine derivatives . Key analytical tools for monitoring reactions include IR spectroscopy for tracking carbonyl intermediates and NMR for structural confirmation.
Q. Which spectroscopic methods are most effective for characterizing this compound’s structure?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern on the pyrazole ring and aromatic substituents . X-ray crystallography provides definitive structural validation, as seen in studies resolving dihedral angles between the pyrazole core and dichlorophenyl group . Mass spectrometry (HRMS) is recommended for verifying molecular weight and fragmentation patterns.
Q. What preliminary biological screening assays are relevant for evaluating its bioactivity?
Initial screening should focus on antimicrobial and cytotoxic activities. For example, derivatives of similar pyrazoles were tested against Mycobacterium tuberculosis H37Rv (MIC values reported) and evaluated for cytotoxicity using MTT assays on cancer cell lines . Standard protocols include broth microdilution for antibacterial activity and enzyme inhibition assays (e.g., carbonic anhydrase isoforms) to probe mechanistic pathways .
Advanced Research Questions
Q. How can structural ambiguities in halogenated pyrazole derivatives be resolved when crystallographic data is conflicting?
Conflicting crystallographic data (e.g., bond angles or torsion angles) may arise due to polymorphism or solvent effects. High-resolution single-crystal X-ray diffraction (SC-XRD) with low-temperature data collection (e.g., 173 K) improves accuracy . Computational methods like density functional theory (DFT) can reconcile discrepancies by comparing experimental and calculated geometries . For example, C–Cl bond lengths in dichlorophenyl groups vary by <0.02 Å between experimental and DFT-optimized structures .
Q. What strategies address contradictory bioactivity data across structurally similar analogues?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic potency) often stem from substituent electronic effects or steric hindrance. Systematic structure-activity relationship (SAR) studies are essential. For instance, replacing the 4-methoxyphenyl group with a 4-fluorophenyl moiety increased antitubercular activity by 10-fold in related compounds . Meta-analysis of IC₅₀ values and molecular docking (e.g., with Mycobacterium enzyme active sites) can identify critical pharmacophores .
Q. How can reaction regioselectivity be controlled during the synthesis of substituted pyrazole derivatives?
Regioselectivity in pyrazole formation depends on the electronic nature of substituents and catalyst choice. For example, copper(II)-mediated cyclization favors 1,3-dipolar additions to electron-deficient alkenes . Solvent polarity also plays a role: polar aprotic solvents (e.g., DMF) stabilize intermediates in thiourea cyclization, reducing byproduct formation . Monitoring via TLC with UV-active stains ensures real-time tracking of regioselective pathways.
Q. What computational approaches are recommended for predicting the compound’s interaction with biological targets?
Molecular dynamics (MD) simulations and molecular docking (e.g., AutoDock Vina) are effective for probing interactions with enzymes like carbonic anhydrase or kinase domains. For example, docking studies of pyrazole-3-amine derivatives revealed hydrogen bonding with Thr199 and hydrophobic interactions in the hCA II active site . Pharmacophore modeling (using tools like Schrödinger’s Phase) can prioritize analogues with optimal steric and electronic profiles.
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
